molecular formula C15H10ClNO3 B1364820 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid CAS No. 438216-26-3

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

Cat. No.: B1364820
CAS No.: 438216-26-3
M. Wt: 287.7 g/mol
InChI Key: JUOHUWHYVHCRDH-UHFFFAOYSA-N
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Description

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid (CAS: Not explicitly provided; referred to as compound 29 in ) is a quinoline derivative featuring a chlorine atom at position 6 of the quinoline core and a 5-methylfuran-2-yl group at position 2. Synthesized via coupling reactions (e.g., with reagent 27 in ), it is isolated as a pale cream solid with confirmed purity via ¹H NMR and LCMS .

Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and antitubercular properties. The structural uniqueness of this compound lies in the electron-withdrawing chlorine atom and the electron-rich furyl group, which collectively influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

6-chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-6-9(16)3-4-12(10)17-13/h2-7H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOHUWHYVHCRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397359
Record name 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438216-26-3
Record name 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves several steps. One common method includes the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium(III) chloride (InCl3) catalysis and microwave irradiation . This method yields the desired quinoline derivative in good yields within a short reaction time.

Chemical Reactions Analysis

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Key Properties/Activities References
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid (29 ) Cl (6), 5-methylfuran-2-yl (2) Pale cream solid; synthetic intermediate for carboxamides
6-Fluoro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid (28 ) F (6), 5-methylfuran-2-yl (2) Enhanced lipophilicity; potential improved bioavailability
6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (30 ) Br (6), 5-methylthiophen-2-yl (2) Yellow solid; higher molecular weight may affect solubility
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid Cl (6), 2-hydroxyphenyl (2) Hydrogen bonding capacity via -OH group; CAS 669753-96-2
6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid Cl (6), 3,4-dimethylphenyl (2) Increased steric bulk; CAS 445289-11-2
6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid Cl (6), 3-isobutoxyphenyl (2) Enhanced solubility via alkoxy group; CAS 932796-29-7

Substituent Impact :

  • Fluorine (F) offers a balance between electronegativity and lipophilicity .
  • Heteroaryl/aryl at Position 2 : The 5-methylfuran group provides π-electron density, while thiophen-2-yl (in 30 ) introduces sulfur-based polarity. Hydroxyphenyl groups (e.g., in CAS 669753-96-2) enable hydrogen bonding, critical for target binding .

Physicochemical Properties

  • Melting Points : The target compound (29 ) is a pale cream solid, while analogs like 30 (yellow solid) and hydroxyl-substituted derivatives (e.g., CAS 669753-96-2) exhibit varied melting points due to intermolecular interactions .
  • Solubility : Alkoxy groups (e.g., isobutoxy in CAS 932796-29-7) improve aqueous solubility, whereas bromine or bulky aryl groups may reduce it .

Biological Activity

Overview

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid (CAS Number: 438216-26-3) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound exhibits a unique structure that includes a chloro group and a furyl moiety, which are believed to influence its biological properties.

  • Molecular Formula : C15H10ClNO3
  • Molecular Weight : 287.7 g/mol

The presence of the chloro and furyl groups contributes to its distinct chemical behavior compared to other quinoline derivatives, making it a valuable subject for research in medicinal chemistry.

The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets involved in cellular processes such as DNA synthesis and repair. Its biological activity is hypothesized to stem from the inhibition of key enzymes essential for the survival and proliferation of microorganisms .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In various studies, it has shown effectiveness against a range of bacterial strains, including:

Bacterial StrainActivity Level
Staphylococcus aureusSignificant
Escherichia coliModerate
Bacillus subtilisModerate
Pseudomonas aeruginosaWeak

In one study, the compound demonstrated notable antibacterial effects with low cytotoxicity in mouse macrophage cell lines, indicating its potential as a safe therapeutic agent against infections .

Anticancer Potential

The compound's anticancer properties are also being explored. Quinoline derivatives are known for their diverse pharmacological activities, including anticancer effects. The presence of the chloro group is believed to enhance its antiproliferative activity against various cancer cell lines. Further studies are required to elucidate its efficacy and safety as an anticancer agent.

Case Studies

  • Antibacterial Evaluation :
    A study evaluated several quinoline derivatives, including this compound, for their antibacterial activities. The findings indicated that structural modifications could significantly enhance antibacterial potency. The compound showed promising results against S. aureus and E. coli, with IC50 values comparable to established antibiotics .
  • Cytotoxicity Assessment :
    In vitro cytotoxicity tests using the MTT assay revealed that this compound exhibited low cytotoxicity against RAW 264.7 mouse macrophage cells, suggesting that it could be developed further as an antibacterial agent without significant safety concerns .

Comparative Analysis

When compared to similar quinoline derivatives, this compound stands out due to its unique substitution pattern:

Compound NameKey FeaturesBiological Activity
This compoundChloro and furyl groupsAntimicrobial, anticancer
6-MethylquinolineLacks chloro groupLimited biological activity
4-Quinolinecarboxylic acidNo furyl moietyVariable activity

The distinct chemical properties imparted by the chloro and furyl groups in this compound enhance its potential applications in medicinal chemistry.

Q & A

Basic: What are the recommended safety protocols for handling 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid in laboratory settings?

Answer:
Handling this compound requires adherence to GHS-based safety protocols:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use N95 masks if dust or aerosols are generated .
  • Ventilation : Conduct experiments in fume hoods to avoid inhalation exposure. Ensure eye-wash stations and safety showers are accessible .
  • Storage : Keep in a tightly sealed container under dry, inert conditions (argon/nitrogen atmosphere) at 2–8°C to prevent degradation .
  • Spill Management : Use absorbent materials (e.g., sand) for solid spills. Avoid water to prevent dispersion. Collect waste in certified containers for incineration .

Basic: What synthetic routes are commonly employed for the preparation of this compound, and what are their key reaction conditions?

Answer:
Two primary methods are documented:

  • Pfitzinger Reaction : Condensation of isatin derivatives with ketones (e.g., 5-methyl-2-furylacetone) in alkaline media (e.g., NaOH/ethanol) at 80–100°C. Yields range from 60–75% after recrystallization .
  • Multicomponent Cyclization : Palladium-catalyzed coupling of 6-chloroquinoline precursors with 5-methylfuran derivatives in DMF at 120°C. Catalysts like Pd(PPh₃)₄ enhance regioselectivity .
    Key Conditions : Solvent choice (DMF vs. toluene), catalyst loading (1–5 mol%), and reaction time (6–24 hrs) critically impact yield and purity .

Advanced: How can computational methods like DFT predict the reactivity or spectroscopic properties of this compound?

Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) are used to:

  • Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the quinoline and furyl moieties .
  • Spectroscopy : Simulate UV-Vis (TD-DFT) and NMR (GIAO method) spectra. For example, the carbonyl group’s 13C^{13}\text{C} NMR signal aligns with computed values at ~170 ppm .
  • Solubility : COSMO-RS models predict solubility in DMSO > ethanol > water, guiding solvent selection for crystallography .

Advanced: What strategies resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) arise from:

  • Structural Variants : Minor substituent changes (e.g., Cl vs. OCH₃ at position 6) alter target binding. Comparative SAR studies using crystallographic data (e.g., PDB entries) clarify mode of action .
  • Assay Conditions : Standardize protocols (e.g., MIC testing at pH 7.4 vs. 6.5) to account for pH-dependent activity .
  • Metabolic Stability : Hepatic microsome assays differentiate intrinsic activity from pharmacokinetic effects .

Basic: What analytical techniques confirm the structural integrity of this compound post-synthesis?

Answer:

  • XRD : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves bond lengths (C-Cl: 1.73 Å) and dihedral angles (quinoline-furyl: ~4.2°) .
  • NMR : 1H^1\text{H} NMR in DMSO-d₆ shows characteristic furyl protons at δ 6.2–6.4 ppm and quinoline H-3 at δ 8.7 ppm .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) coupled with ESI-MS confirm purity (>95%) and molecular ion [M+H]⁺ at m/z 332.1 .

Advanced: How do structural modifications at the 2- and 4-positions influence pharmacokinetic properties?

Answer:

  • 2-Position (Furyl Group) : Bulky substituents (e.g., 5-methylfuran) reduce metabolic clearance by cytochrome P450 3A4, enhancing plasma half-life in rodent models .
  • 4-Position (Carboxylic Acid) : Esterification (e.g., ethyl ester prodrugs) improves oral bioavailability (AUC increased 3-fold vs. free acid) .
  • ADMET Modeling : SwissADME predicts LogP = 2.8 (optimal for blood-brain barrier penetration) but high plasma protein binding (~92%) .

Basic: What are the solubility characteristics of this compound, and how do they impact purification?

Answer:

  • Solubility :

    SolventSolubility (mg/mL)
    DMSO25–30
    Ethanol5–8
    Water<0.1
  • Purification : Recrystallize from ethanol/water (7:3 v/v) at −20°C. For column chromatography, use silica gel with ethyl acetate/hexane (3:7) .

Advanced: What experimental design considerations are critical for enzymatic inhibition studies?

Answer:

  • Kinase Assays : Use FRET-based kits (e.g., ADP-Glo™) with ATP concentrations near Km (e.g., 10 µM). Include staurosporine as a positive control .
  • IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) in triplicate. Account for solvent effects (e.g., DMSO ≤1% v/v) .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to resolve binding motifs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
Reactant of Route 2
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6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

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